Designation as Vecabrutinib Impurity 8 Enables Pharmaceutical Reference Standard Application
This compound is specifically identified and supplied as Vecabrutinib Impurity 8, a reference standard for the BTK inhibitor Vecabrutinib . It is offered with documented purity ≥95% by HPLC and is accompanied by comprehensive characterization data (COA, ¹H NMR, ¹³C NMR, MS, IR, UV) suitable for regulatory submissions . By contrast, the closest structural analogs—6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione—are not designated as Vecabrutinib impurities and lack this specific application profile [REFS-2, REFS-3]. This represents a direct application-differentiation rather than a structural comparison.
| Evidence Dimension | Designated impurity reference standard application |
|---|---|
| Target Compound Data | Vecabrutinib Impurity 8; purity ≥95% by HPLC; full characterization package available (COA, HNMR, MS, HPLC, CNMR, IR, UV) |
| Comparator Or Baseline | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 28888-44-0): no impurity designation for Vecabrutinib; used as alpha1-adrenergic blocker intermediate [1]. 3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 2473-93-0): no impurity designation for Vecabrutinib . |
| Quantified Difference | Exclusive regulatory identity; comparators lack this designated application [REFS-1, REFS-2, REFS-3] |
| Conditions | Pharmaceutical impurity reference standard context; HPLC purity analysis |
Why This Matters
For ANDA/DMF submissions, method validation, and stability studies of Vecabrutinib, only this exact impurity reference standard is appropriate; generic substitution with other quinazolinediones is not compliant with regulatory requirements.
- [1] PubChem. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione (CID 120081). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/120081 View Source
